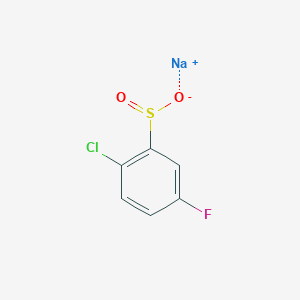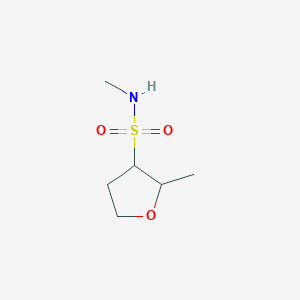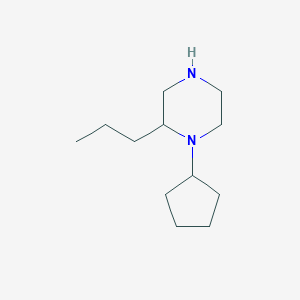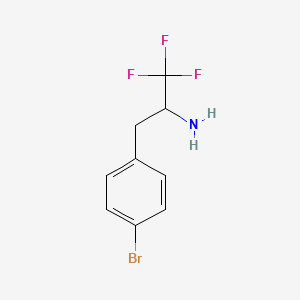
Sodium 2-chloro-5-fluorobenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-chloro-5-fluorobenzene-1-sulfinate is a chemical compound with the molecular formula C₆H₃ClFNaO₂S. It is a sodium salt of a sulfinic acid derivative, characterized by the presence of chlorine and fluorine atoms on a benzene ring, along with a sulfonate group. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 2-chloro-5-fluorobenzene-1-sulfinate, typically involves the reaction of the corresponding sulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired sulfinate salt .
Industrial Production Methods
Industrial production of sodium sulfinates often employs large-scale reactors where the sulfonyl chloride is gradually added to a solution of sodium sulfite. The reaction mixture is stirred continuously, and the temperature is maintained to optimize yield and purity. The product is then isolated through filtration, washed, and dried to obtain the final sodium sulfinate compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-chloro-5-fluorobenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The sulfinate group can be oxidized to form sulfonates or sulfones.
Reduction Reactions: The compound can be reduced to form thiols or other sulfur-containing compounds.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted benzene derivatives.
Oxidation: Sulfonates and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Applications De Recherche Scientifique
Sodium 2-chloro-5-fluorobenzene-1-sulfinate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex organosulfur compounds.
Biology: Used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of sodium 2-chloro-5-fluorobenzene-1-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfonate group. This group can undergo nucleophilic substitution, oxidation, and reduction, making the compound a versatile reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium nitrobenzenesulfinate
- Sodium trifluoromethanesulfinate
- Sodium thiophene-2-sulfinate
- Sodium pyridine-3-sulfinate
Uniqueness
Sodium 2-chloro-5-fluorobenzene-1-sulfinate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications that other sulfinates may not be able to achieve .
Propriétés
Formule moléculaire |
C6H3ClFNaO2S |
|---|---|
Poids moléculaire |
216.59 g/mol |
Nom IUPAC |
sodium;2-chloro-5-fluorobenzenesulfinate |
InChI |
InChI=1S/C6H4ClFO2S.Na/c7-5-2-1-4(8)3-6(5)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1 |
Clé InChI |
HRCVIDJUFLZWRU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1F)S(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13207809.png)



![3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13207828.png)


![3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol](/img/structure/B13207852.png)



![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13207874.png)
![3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid](/img/structure/B13207877.png)
![2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B13207878.png)
